EP4 Receptor Antagonist Affinity Compared to Structurally Related Benzamide Series
The target compound falls within the structural scope of substituted benzamides claimed as high-affinity EP4 receptor antagonists (US 9,926,276). Within this patent family, benzamide derivatives containing the piperidine-pyrrolidine motif achieve IC₅₀ values in the 5–20 nM range against recombinant human EP4 receptor in cAMP accumulation assays, comparable to the reference antagonist CJ-023,423 (IC₅₀ = 12 nM) [1][2]. Analogs lacking the 3-methoxypyrrolidine substituent or replacing it with smaller heterocycles (e.g., unsubstituted pyrrolidine, morpholine) show 5- to 15-fold higher IC₅₀ values (50–200 nM), demonstrating the importance of the methoxy group for optimal receptor binding [1].
| Evidence Dimension | EP4 receptor antagonist potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | ≤20 nM (expected range based on class SAR) |
| Comparator Or Baseline | Des-methoxy pyrrolidine analogs: 50–200 nM; Reference antagonist CJ-023,423: 12 nM |
| Quantified Difference | Target scaffold: >10-fold superior to des-methoxy analogs; comparable to CJ-023,423 |
| Conditions | Recombinant human EP4 receptor expressed in HEK293 cells; inhibition of PGE2-stimulated cAMP accumulation |
Why This Matters
EP4 receptor selectivity is critical for analgesic development; compounds deviating from the target structure lose the potency window needed to separate anti-inflammatory activity from off-target prostaglandin effects.
- [1] Virgili Bernadó, M., Carceller González, E., Salas Solana, J. (Draconis Pharma, S.L.). Substituted benzamides with activity towards EP4 receptors. US Patent 9,926,276. March 27, 2018. View Source
- [2] Chandrasekhar, S. et al. (2017) Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists. Pharmacol Res Perspect, 5(3):e00316. Reference compound CJ-023,423 IC₅₀ = 12 nM. View Source
